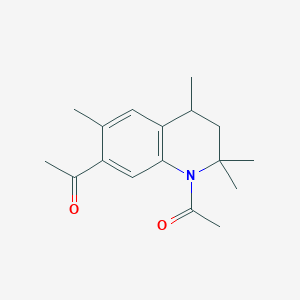

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

Description

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone (CAS: 2096138-48-4) is a tetrahydroquinoline derivative with a molecular formula of C₁₇H₂₃NO₂ and a molecular weight of 273.4 g/mol . It features a fused bicyclic structure with acetyl and tetramethyl substituents, making it a structurally complex ketone. The compound is classified as a laboratory chemical, intended solely for scientific research and development .

Properties

IUPAC Name |

1-(1-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-10-7-15-11(2)9-17(5,6)18(13(4)20)16(15)8-14(10)12(3)19/h7-8,11H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGWBFYWZRCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone typically involves several steps:

Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate quinoline derivative

Reaction Conditions: Common reagents include acetyl chloride and methyl iodide, with catalysts such as aluminum chloride or phosphoric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production: On an industrial scale, the production methods are optimized for efficiency and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different

Biological Activity

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an acetyl group, which is known to influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 245.34 g/mol.

Antioxidant Properties

Research indicates that compounds similar to 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various bacterial strains. Studies reveal that it shows promising activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

The biological activity of 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone may be linked to its ability to modulate cellular pathways involved in oxidative stress and inflammation. It is hypothesized that the compound interacts with specific enzymes or receptors that regulate these pathways.

Case Study 1: Antioxidant Effects in Cellular Models

A study conducted on cellular models demonstrated that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels. This suggests its potential use as a therapeutic agent in diseases characterized by oxidative stress.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation assessed the efficacy of the compound against antibiotic-resistant strains of bacteria. Results indicated that it could inhibit the growth of resistant strains more effectively than conventional antibiotics.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound's structure suggests potential pharmacological activities. Research indicates that derivatives of tetrahydroquinoline compounds exhibit various biological activities, including anti-inflammatory and antimicrobial properties. Studies have shown that modifications to the tetrahydroquinoline scaffold can enhance bioactivity and selectivity for specific biological targets.

Case Study:

In a study exploring the synthesis of tetrahydroquinoline derivatives, researchers found that certain modifications led to improved inhibitory effects against specific cancer cell lines. The introduction of acetyl groups was noted to significantly enhance the compound's lipophilicity and cellular uptake, suggesting a promising avenue for developing anticancer agents based on this scaffold .

Fragrance Industry

Use in Fragrance Formulations:

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is structurally similar to several known fragrance compounds. Its unique odor profile makes it suitable for use as a fragrance ingredient in personal care products and household items.

Market Data:

The global market for synthetic fragrances has been expanding, with increasing demand for novel compounds that offer unique scent profiles. The incorporation of this compound into fragrance formulations can enhance stability and longevity due to its chemical properties .

Environmental Studies

Toxicological Assessments:

Research on the environmental impact of synthetic fragrances has gained traction. Toxicological studies are essential for understanding the potential risks associated with compounds like 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone. Evaluations have indicated that while some derivatives show low toxicity to aquatic organisms, further studies are necessary to establish comprehensive safety profiles .

Environmental Monitoring:

The detection and quantification of synthetic fragrances in environmental samples have become critical in assessing pollution levels. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor the presence of such compounds in water sources and their potential ecological impacts .

Summary Table of Applications

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Methyl Substituents

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone (CAS: 2096112-88-6) shares the same molecular formula and weight as the target compound but differs in the position of methyl groups (4,8 vs. 4,6). Both compounds are available at 95% purity from Combi-Blocks Inc. .

Tetrahydroquinoline Derivatives with Functional Group Variations

- 6-Acetyl-1,2,3,4-tetrahydroquinolin-2-one (CAS: 62245-12-9, QV-0580): Contains a ketone group at position 2 instead of methyl substituents.

- 3-Acetyl-2-methyl-1H-quinolin-4-one (CAS: 91569-13-0): A quinolinone derivative with a hydroxyl group at position 3. The presence of a hydroxyl group increases polarity, enhancing solubility in aqueous media compared to the acetylated target compound .

Isoquinoline Derivatives

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride (CAS: 82771-27-5): This isoquinoline analog lacks the acetyl and methyl substituents but is formulated as a hydrochloride salt, improving solubility in polar solvents. Its molecular weight (151.2 g/mol) is significantly lower than the target compound, reflecting structural simplicity .

Simple Aromatic Ketones

- 2,4,6-Trimethylacetophenone (CAS: 1667-01-2): A simpler aromatic ketone without the tetrahydroquinoline ring. Its molecular formula (C₁₁H₁₄O) and weight (162.2 g/mol) are lower, resulting in reduced steric complexity. Applications include use as a flavoring agent or synthetic intermediate .

- 1-(2,4,6-Trifluorophenyl)ethanone (CAS: 119-125): Fluorine substituents increase electronegativity, enhancing stability and altering electronic properties. This compound is used in pharmaceuticals and agrochemicals due to its resistance to metabolic degradation .

Comparative Data Table

Q & A

(Basic) What are the recommended synthetic routes for 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and acetylation. For example, a reduction-acetylation sequence using LiAlH₄ in THF followed by SOCl₂ in CHCl₃ has been employed for analogous tetrahydroquinoline derivatives . Optimization should focus on:

- Temperature control : Room temperature for reduction steps to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility.

- Catalyst use : Lewis acids may mitigate steric hindrance from tetramethyl groups.

Reference similar quinoline syntheses by modifying reported methods, such as introducing acetyl groups post-cyclization .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- IR Spectroscopy : Expect acetyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C-H bends (700–800 cm⁻¹). Use solutions in CCl₄/CS₂ for clear resolution .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 459 [M+H]⁺ in analogous compounds) and fragmentation patterns reflecting tetramethyl groups .

- NMR : Methyl groups (δ 1.2–1.5 ppm) and acetyl protons (δ 2.1–2.3 ppm) dominate. Confirm regiochemistry via NOESY for spatial proximity of substituents.

(Basic) What is the aqueous solubility of this compound, and how does it influence experimental design in pharmacological studies?

Experimental solubility data for related tetrahydroquinolines (e.g., 4.64 × 10⁻⁸ M at 25°C ) suggest low aqueous solubility. This necessitates:

- Co-solvents : Use DMSO or ethanol (≤1% v/v) for in vitro assays.

- Surfactants : Polysorbate-80 to enhance dispersion in cell-based studies.

- Solubility prediction : Validate computational models (e.g., QSPR) against experimental data to refine formulations .

(Advanced) How can researchers resolve contradictions in spectroscopic data obtained from different analytical methods or laboratories?

- Cross-validation : Compare IR, NMR, and MS data with reference libraries (e.g., NIST ).

- Sample purity : Re-crystallize or use HPLC (≥95% purity) to eliminate impurities affecting spectra.

- High-resolution techniques : Employ HRMS or 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from tetramethyl groups.

(Advanced) What strategies are recommended for improving synthetic yield, particularly considering steric hindrance from tetramethyl groups?

- Stepwise functionalization : Introduce acetyl groups after constructing the tetrahydroquinoline core to reduce steric clashes .

- Catalytic systems : Use Pd/C or Ru-based catalysts for selective hydrogenation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .

(Advanced) How can computational tools predict and verify the stability of this compound under varying pH conditions?

- Molecular dynamics (MD) simulations : Model protonation states of the acetyl and amine groups at pH 2–8.

- Degradation pathways : Use DFT calculations to identify hydrolysis-prone sites (e.g., acetyl groups).

- Validation : Compare predicted stability with accelerated stability testing (40°C/75% RH for 4 weeks).

(Advanced) What in silico and in vitro approaches are suitable for assessing potential biological activity?

- Docking studies : Target enzymes like mycobacterial enoyl-ACP reductase (InhA) for antitubercular activity .

- Enzyme assays : Measure IC₅₀ values against recombinant targets using fluorogenic substrates.

- Toxicity profiling : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (LC₅₀/EC₅₀).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.